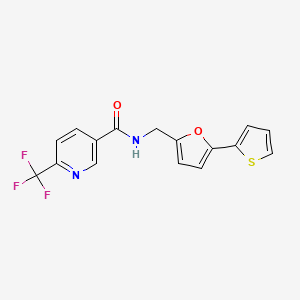

![molecular formula C23H22N2OS B2698039 (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 477504-14-6](/img/structure/B2698039.png)

(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has been widely used in scientific research for its potential applications in various fields. It is a thiazole-based molecule that has been synthesized through a multistep process.

Scientific Research Applications

Organic Chemistry and Transesterification Reactions

- In a groundbreaking study, researchers investigated the functionalization of esters using NaOtBu (sodium tert-butoxide) via 1,3-chelation. They confirmed that both 1,3-chelation and the formation of a tetrahedral intermediate play crucial roles in the unusual nucleophilic behavior of metal t-butoxide during transesterification reactions .

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF)

- Researchers explored the use of tert-butyl-substituted hetero-donor TADF compounds for efficient solution-processed OLEDs. These emitters exhibit high efficiency and compatibility with wet methods, making them desirable candidates for next-generation displays and lighting technologies .

Medicinal Chemistry and Neurodegenerative Diseases

- Extensive research has been conducted on the potential medicinal uses of 2,4-Ditert-butylphenol (2,4-DTBP). It shows promise in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Additionally, its antibacterial and antifungal properties have been investigated .

Biological Activity and Natural Product Precursors

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B. These compounds have diverse activities, including anticancer, anti-inflammatory, and analgesic effects .

Immunomodulation and Gene Expression Regulation

- Recent research has focused on isoindoline-1,3-dione derivatives. These molecules have potential applications in immunomodulation and gene expression regulation. Their diverse biological activities make them intriguing candidates for drug development .

Chemical Biology and Mechanistic Investigations

- Mechanistic studies involving NMR and real-time IR spectroscopies have shed light on the behavior of metal t-butoxides during transesterification reactions. Understanding 1,3-chelation and tetrahedral intermediate formation has paved the way for innovative synthetic methodologies .

Mechanism of Action

Target of action

Compounds containing thiazole rings have been found to possess diverse biological activities .

Mode of action

Thiazole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Biochemical pathways

Thiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

For example, the tert-butyl group can affect the solubility of the compound .

Result of action

Thiazole derivatives have been found to have various effects at the molecular and cellular level due to their diverse biological activities .

Action environment

The action, efficacy, and stability of “(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” can be influenced by various environmental factors. For example, solvent polarity can affect the excited state intramolecular proton transfer (ESIPT) reaction of certain compounds .

properties

IUPAC Name |

4-tert-butyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2OS/c1-23(2,3)17-12-9-16(10-13-17)21(26)24-22-25(4)19-14-11-15-7-5-6-8-18(15)20(19)27-22/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULYQOSWDAVLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2697962.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea](/img/structure/B2697965.png)

![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)(1-pyrrolidinyl)methanone](/img/structure/B2697966.png)

![6-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2697969.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B2697975.png)

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2697977.png)